N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide
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Overview
Description
N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is an organic compound known for its diverse chemical properties and potential applications in various fields including chemistry, biology, medicine, and industry. This compound is notable for its structural complexity, featuring multiple functional groups that contribute to its reactivity and functionality.
Mechanism of Action
Target of Action
It is known that compounds with a trifluoromethylpyridine (tfmp) moiety, which this compound contains, are used in both the agrochemical and pharmaceutical industries . In the pharmaceutical industry, TFMP derivatives have been used in the development of analgesics .
Mode of Action
Tfmp derivatives have been found to display potent analgesic efficacy . They are thought to depress peripheral and centrally mediated pain through opioid-independent systems .
Biochemical Pathways
Given the analgesic properties of tfmp derivatives, it can be inferred that they may interact with pain signaling pathways .
Result of Action
Tfmp derivatives have been found to display potent analgesic efficacy, suggesting that they may have an effect on pain signaling at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide involves multi-step procedures. A general synthetic route may include:
Nitration and Reduction: : Starting with a suitable aromatic precursor, nitration followed by reduction can introduce amine functionalities.
Coupling Reactions: : Using coupling agents like EDC or DCC to link different fragments of the molecule.
Sulfonation and Functional Group Introduction: : Introducing sulfonyl groups and other functional groups under controlled conditions.
Industrial Production Methods
In industrial settings, the preparation of this compound would require scaling up these reactions, optimizing for yield and purity, and ensuring compliance with safety regulations. Techniques like continuous flow reactors and advanced purification methods could be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethanamide moiety or the piperazine ring.
Reduction: : Reduction reactions can target the nitro or sulfonyl groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various points on the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, KMnO4, or other oxidizing agents under controlled conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Halogenation agents, sulfonation reagents, or nucleophiles like amines or thiols.
Major Products
Depending on the reaction type, major products could include:
Oxidized derivatives: : Such as carboxylic acids or ketones.
Reduced derivatives: : Such as primary or secondary amines.
Substituted derivatives: : Introducing new functional groups while retaining core structure.
Scientific Research Applications
Chemistry: : As a precursor in organic synthesis for creating complex molecules.
Biology: : Potential bioactive agent for studying enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, possibly in treating specific conditions through modulation of biological pathways.
Industry: : Used in the manufacture of specialty chemicals and intermediates for various applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-(piperidinyl)sulfonyl)phenyl)ethanamide: : Lacks the trifluoromethyl group, which may result in different reactivity or bioactivity.
N-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)methanamide: : Features a methanamide group instead of ethanamide, potentially affecting its pharmacokinetic properties.
Uniqueness
N-(4-((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyl)piperazinyl)sulfonyl)phenyl)ethanamide is unique due to the combination of its trifluoromethyl group, chloropyridine moiety, and sulfonyl-piperazine linkage, offering distinct reactivity and potential for diverse applications.
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Properties
IUPAC Name |
N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O3S/c1-12(27)24-14-2-4-15(5-3-14)30(28,29)26-8-6-25(7-9-26)17-16(19)10-13(11-23-17)18(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIMPAZYOHKRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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